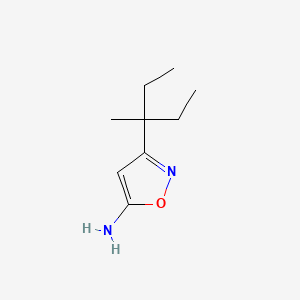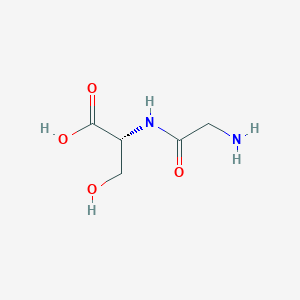![molecular formula C10H7F3O B3194345 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol CAS No. 83494-26-2](/img/structure/B3194345.png)
1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol
Descripción general
Descripción
1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyn-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with propargyl magnesium bromide to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-one.
Reduction: 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol involves its interaction with molecular targets through its trifluoromethyl and propyn-1-ol groups. These functional groups can form hydrogen bonds, participate in hydrophobic interactions, and undergo nucleophilic or electrophilic reactions, thereby modulating the activity of enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the propyn-1-ol moiety.
1-[4-(Trifluoromethyl)phenyl]ethanol: Similar structure but with an ethyl group instead of a propynyl group.
4-(Trifluoromethyl)benzaldehyde: Precursor in the synthesis of 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the propyn-1-ol moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical transformations and applications.
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h1,3-6,9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUVKYRGUEAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3194294.png)
![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B3194297.png)
![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl-](/img/structure/B3194305.png)







